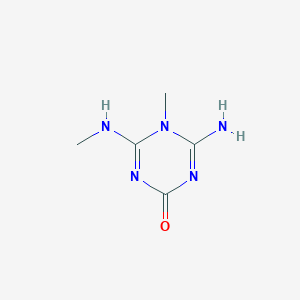

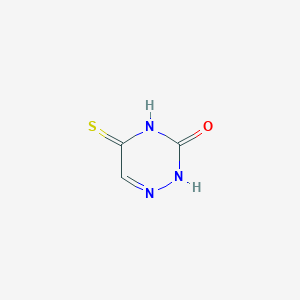

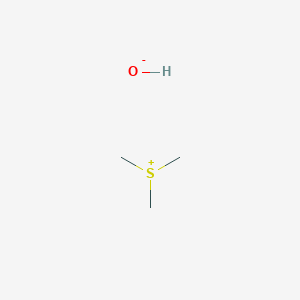

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Descripción general

Descripción

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a sulfur-containing heterocyclic compound that has garnered interest due to its potential applications in medicinal, pharmacological, and biological fields. It serves as a core structure for the synthesis of various derivatives with diverse biological activities, including anticancer, anti-HIV, antimicrobial, and anti-angiogenic properties 10.

Synthesis Analysis

The synthesis of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives can be achieved through various synthetic strategies. One approach involves a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with aldehydes and chloroacetic acid, leading to the formation of thiazolo[3,2-b][1,2,4]triazine derivatives . Another method includes the annulation of α-enolic dithioesters with 1,3,5-triazinanes under thermal conditions to form 3,4-dihydro-2H-1,3-thiazines . Additionally, aqua-mediated synthesis in aqueous media under microwave irradiation has been reported for the efficient and green synthesis of thioxo-1,2,4-triazin-5(2H)-one derivatives .

Molecular Structure Analysis

The molecular structure of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one and its regioisomeric condensed thioheterocyclic triazines have been characterized, revealing the presence of hydrogen bonding and C-H...pi interactions . The axially chiral nature of 1-thioxotetrahydropyridazino[1,2-a][1,2,4]triazin-4(1H)-one has also been described .

Chemical Reactions Analysis

The reactivity of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives towards electrophilic and nucleophilic reagents varies depending on solvent polarity, temperature, molarity, and tautomeric forms present . These compounds can undergo further chemical transformations, such as Knoevenagel condensation, heterocyclization, and reactions with hydrazine hydrate and phenylhydrazine to yield pyrazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives are influenced by their molecular structure and substituents. Analytical and spectroscopic measurements, including IR, UV, 1H-NMR, and elemental analysis, support the structural assignments of these compounds . The coordination complexes of these ligands with metal ions such as Ni(II), Cu(II), and Zn(II) have been synthesized, and their dissociation constants determined, indicating the potential for tautomerism .

Relevant Case Studies

Several case studies have demonstrated the biological relevance of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives. For example, their cytotoxic activities against human cancer cell lines such as HepG2, MCF-7, and A549 have been evaluated using the SRB assay, and structure-activity relationships have been discussed . Additionally, some derivatives have shown significant anti-HIV activity , and others have been found to inhibit thymidine phosphorylase and reduce the expression of angiogenesis markers in breast cancer cells10.

Aplicaciones Científicas De Investigación

Microwave Synthesis and Structural Analysis

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been utilized in solvent-free microwave synthesis processes. In a study, its reactions with various aldehydes under microwave irradiation resulted in the formation of corresponding imines, which were characterized using spectroscopic data and X-ray diffraction studies (Tabatabaee et al., 2007).

Photovoltaic Device Application

This compound has been investigated for its application in photovoltaic devices. Chemical transformation led to the production of a novel compound, which was analyzed through DFT calculations and scanning electron microscopy. This research showed the potential use of this compound in solar cell technologies (Halim et al., 2018).

Regioselective Synthesis and Kinetic Study

Research has been conducted on the regioselective synthesis of 1,2,4‐triazin‐5‐one derivatives through gas‐phase pyrolysis. The kinetic results and product analysis supported a specific reaction pathway, highlighting its synthetic utility in the formation of biologically active triazines (Al-Etaibi et al., 2004).

Antibacterial Activity

A series of N-benzoyl-N'-triazine thiourea derivatives were synthesized using 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. These derivatives demonstrated antibacterial activity against various bacteria, highlighting its potential in antimicrobial research (Marzi et al., 2019).

Corrosion Inhibition

Studies have explored the use of this compound as a corrosion inhibitor. Investigations using polarization and electrochemical impedance suggested that it could effectively inhibit corrosion, making it valuable in material science and engineering (John et al., 2017).

Synthesis of Nanomeric Compounds

This compound has been used in the synthesis of new nanomeric fused cyclic thiosemicarbazones. These compounds were explored for their voltammetric behavior and biocidal effect, showing potential in nanotechnology and biochemistry (Makki et al., 2014).

Propiedades

IUPAC Name |

5-sulfanylidene-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONSCLFUDKBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362861 | |

| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

CAS RN |

1627-37-8 | |

| Record name | NSC38622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

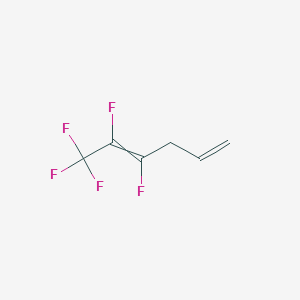

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)